A 83-01 - 909910-43-6

A 83-01

Catalog Number: EVT-287514
CAS Number: 909910-43-6
Molecular Formula: C25H19N5S
Molecular Weight: 421.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A 83-01 is an inhibitor of TGF-β type I receptor kinase (ALK5), activin type IB receptor (ALK4), and nodal type I receptor (ALK7) (IC50s = 12, 45, and 7.5 nM, respectively). It blocks the phosphorylation of SMAD2/3 and inhibits TGF-β-induced epithelial-to-mesenchymal transition. It has little effect on bone morphogenic type I receptors, p38 mitogen-activated protein kinase, or ERK. A 83-01 has been used to reprogram fibroblasts into alternative lineages, including neural stem cells and cardiomyocytes.
A-83-01 is an ALK inhibibitor. It was found that A-83-01 inhibited the transcriptional activity induced by TGF-beta type I receptor ALK-5 and that by activin type IB receptor ALK-4 and nodal type I receptor ALK-7, the kinase domains of which are structurally highly related to those of ALK-5. A-83-01 was found to be more potent in the inhibition of ALK5 than a previously described ALK-5 inhibitor, SB-431542, and also to prevent phosphorylation of Smad2/3 and the growth inhibition induced by TGF-beta. A-83-01 inhibited the epithelial-to-mesenchymal transition induced by TGF-beta, suggesting that A-83-01 and related molecules may be useful for preventing the progression of advanced cancers.
Overview

A 83-01 is a selective small-molecule inhibitor primarily targeting the transforming growth factor-beta type I receptor, also known as ALK5, along with other related receptors such as ALK4 and ALK7. It has garnered attention for its potential applications in various biological and therapeutic contexts, particularly in the modulation of signaling pathways associated with cell growth, differentiation, and epithelial-to-mesenchymal transition.

Source

A 83-01 was first described in research by Tojo et al. in 2005, which established its role in inhibiting Smad signaling pathways and its impact on epithelial-to-mesenchymal transition induced by transforming growth factor-beta. The compound is commercially available from several suppliers, including Tocris Bioscience and R&D Systems, indicating its relevance in research settings.

Classification

A 83-01 is classified as a selective inhibitor of serine/threonine kinases, specifically targeting the activin receptor-like kinases involved in TGF-beta signaling pathways. Its chemical classification includes being a pyrazole derivative with a carbothioamide functional group.

Synthesis Analysis

Methods

The synthesis of A 83-01 involves multi-step organic reactions typically starting from readily available precursors. The key steps include the formation of the pyrazole ring and subsequent functionalization to introduce the phenyl and quinolinyl substituents. Specific synthetic routes may vary based on laboratory protocols but generally involve standard organic synthesis techniques such as condensation reactions and cyclization.

Technical Details

  • Molecular Weight: 421.52 g/mol
  • Chemical Formula: C25H19N5S
  • Purity: ≥98% (HPLC)
  • CAS Number: 909910-43-6
  • Solubility: Soluble in DMSO at concentrations exceeding 21 mg/mL .
Molecular Structure Analysis

Structure

The molecular structure of A 83-01 features a complex arrangement that includes a pyrazole core linked to a phenyl group and a quinolinyl moiety. The presence of a thioamide functional group enhances its biological activity by facilitating interactions with target proteins.

Chemical Reactions Analysis

Reactions

A 83-01 primarily functions through competitive inhibition of the phosphorylation processes mediated by TGF-beta receptors. It effectively blocks the phosphorylation of Smad2, thereby disrupting downstream signaling pathways associated with cell proliferation and differentiation.

Technical Details

In vitro studies have shown that A 83-01 inhibits TGF-beta-induced transcriptional activation with IC50 values of approximately 12 nM for ALK5, 45 nM for ALK4, and 7.5 nM for ALK7 . Its efficacy has been demonstrated across various cell lines including Mv1Lu and C2C12.

Mechanism of Action

Process

A 83-01 exerts its biological effects by binding to the ATP-binding site of the TGF-beta type I receptor, thereby preventing receptor activation upon ligand binding. This blockade inhibits the subsequent phosphorylation of Smad proteins, which are critical mediators of TGF-beta signaling.

Data

Research indicates that treatment with A 83-01 results in reduced transcriptional responses to TGF-beta while showing negligible effects on bone morphogenetic protein-induced pathways . This specificity is crucial for applications in stem cell research where modulation of TGF-beta signaling is often required.

Physical and Chemical Properties Analysis

Physical Properties

A 83-01 is a solid compound at room temperature with high solubility in organic solvents like DMSO. It should be stored at -20°C to maintain stability over time.

Chemical Properties

The compound's stability is influenced by its chemical structure, particularly the thioamide group which can participate in various chemical interactions. Its high purity level ensures reliable performance in biological assays.

Applications

A 83-01 has several scientific applications:

  • Stem Cell Research: It is used to inhibit differentiation processes in induced pluripotent stem cells, promoting self-renewal and maintaining pluripotency .
  • Cancer Research: The compound's ability to inhibit epithelial-to-mesenchymal transition makes it valuable in studies related to cancer metastasis.
  • Tissue Engineering: A 83-01 is utilized in protocols aimed at enhancing organoid cultures by modulating growth factor signaling pathways .
Molecular Mechanisms of Action

Inhibition of TGF-β Superfamily Receptor Kinases

A 83-01 (3-(6-Methyl-2-pyridinyl)-N-phenyl-4-(4-quinolinyl)-1H-pyrazole-1-carbothioamide) is a potent ATP-competitive inhibitor targeting type I receptors of the TGF-β superfamily. It selectively blocks activin receptor-like kinases (ALKs), transmembrane serine/threonine kinases that mediate signaling of TGF-β, activin, and nodal ligands. By occupying the ATP-binding pocket, A 83-01 prevents phosphorylation of receptor-regulated Smads (R-Smads), thereby disrupting canonical signaling cascades critical for cellular differentiation, proliferation, and fibrosis [1] [7].

ALK5 (TGF-β Type I Receptor) Inhibition Dynamics

A 83-01 demonstrates high-affinity binding to ALK5 (TGFβRI), with an IC₅₀ of 12 nM against TGF-β-induced transcriptional activity in mammalian cell assays [1] [8]. It suppresses ALK5 kinase activity 10-fold more effectively than the first-generation inhibitor SB-431542, as quantified by luciferase reporter assays in Mv1Lu epithelial cells [1]. Mechanistically, A 83-01 inhibits TGF-β-mediated phosphorylation of Smad2/3 within 1 hour of treatment at concentrations ≥1 μM, abolishing downstream gene expression and growth arrest in keratinocytes (HaCaT cells) [1] [7].

Table 1: Kinase Inhibition Profile of A 83-01

Target KinaseIC₅₀ (nM)Cellular Assay SystemKey Functional Outcome
ALK5 (TGFβRI)12Mv1Lu R4-2 cells (luciferase)Blocks Smad2/3 phosphorylation
ALK445R4-2 cells (luciferase)Inhibits activin-induced transcription
ALK77.5R4-2 cells (luciferase)Suppresses nodal signaling
ALK1>1,000Kinase panel screeningNo significant inhibition
ALK3 (BMPR1A)>1,000C2C12 myoblasts (BMP response)Preserves BMP-induced osteogenesis

Selectivity Profiling Against ALK4 and ALK7

Beyond ALK5, A 83-01 potently inhibits the structurally homologous receptors ALK4 (activin type IB receptor; IC₅₀ = 45 nM) and ALK7 (nodal type I receptor; IC₅₀ = 7.5 nM) [2] [8]. Kinase profiling across 123 human kinases confirmed its specificity for ALK4/5/7, with minimal cross-reactivity against BMP type I receptors (ALK1/2/3/6) or mitogen-activated protein kinases (p38, ERK) [4]. At 1 μM, A 83-01:

  • Reduces activin-induced Smad2 phosphorylation by >90% in HM-1 cells [7].
  • Suppresses nodal-driven differentiation in stem cells without affecting BMP-mediated Smad1/5/8 activation [9].This tri-specificity enables broad suppression of TGF-β, activin, and nodal pathways while sparing BMP signaling—a critical distinction from pan-kinase inhibitors like dorsomorphin [4].

Table 2: Selectivity Assessment Across Kinase Families

Kinase FamilyRepresentative Members TestedInhibition by A 83-01 (1 μM)Implications
TGF-β type I receptorsALK4, ALK5, ALK7>90%Target engagement confirmed
BMP type I receptorsALK1, ALK2, ALK3, ALK6<20%No interference with BMP pathways
Tyrosine kinasesVEGFR2, PDGFR<15%Low risk of off-target angiogenic effects
MAP kinasesp38α, ERK2<10%Specific to TGF-β superfamily receptors

Structural Determinants of Kinase Domain Binding

The molecular efficacy of A 83-01 arises from its pyridine-quinoline scaffold, which forms critical interactions with the ALK5 kinase domain [1] [8]:

  • Hydrophobic pocket occupancy: The 6-methylpyridine group inserts into a conserved hydrophobic region near the ATP-binding site, displacing water molecules.
  • Hydrogen bonding: The carbothioamide group (-C(=S)NH-) acts as a hydrogen bond acceptor for His283 in the ALK5 catalytic loop.
  • Steric hindrance: The N-phenyl substituent induces conformational changes that destabilize magnesium ion coordination required for phosphotransfer [8].

Mutagenesis studies reveal that residues Val219, Ala230, and Tyr249 in ALK5 confer sensitivity to A 83-01, while bulkier residues in ALK2 (e.g., Leu198) reduce binding affinity [4]. This explains the >80-fold selectivity for ALK4/5/7 over ALK2/3.

Table 3: Key Binding Interactions with ALK5 Kinase Domain

Structural ElementResidue InteractionBinding Energy Contribution
Hydrophobic pocketVal219, Leu340ΔG = -8.2 kcal/mol
ATP-binding cleftAla230, Tyr249ΔG = -5.7 kcal/mol
Catalytic loopHis283Hydrogen bond (2.1 Å)
Glycine-rich regionThr284Van der Waals contact

Downstream Signaling Consequences

Suppression of Canonical Smad Pathway

A 83-01 disrupts TGF-β signaling by preventing ALK5-mediated phosphorylation of Smad2/3, thereby inhibiting complex formation with Smad4 and nuclear translocation [1] [6]. In renal fibrosis models, this reduces Spp1 (osteopontin)-driven fibroblast-to-myofibroblast differentiation—a process dependent on Smad3 activation [6]. Consequently, collagen I/III and α-smooth muscle actin (α-SMA) expression decrease by >60% in treated fibroblasts at 1 μM [6].

Epithelial-to-Mesenchymal Transition (EMT) Blockade

By inhibiting ALK4/5/7, A 83-01 reverses TGF-β-induced EMT—a key mechanism in cancer metastasis and fibrosis [1] [5]:

  • Upregulation of epithelial markers: Restores E-cadherin expression by 3.5-fold in ovarian cancer cells (SKOV-3) [7].
  • Downregulation of mesenchymal markers: Suppresses N-cadherin, vimentin, and matrix metalloproteinases (MMP-2/9) [5] [7].
  • Functional effects: Reduces cell motility and invasion by >80% in TGF-β-stimulated HM-1 cells [7].

Physiological Consequences of Pathway Inhibition

Organoid Differentiation and Stem Cell Applications

In stem cell biology, A 83-01 (typically 0.5–1 μM) maintains pluripotency by blocking endogenous TGF-β/nodal signaling:

  • Enables long-term expansion of human induced pluripotent stem cells (iPSCs) by inhibiting spontaneous differentiation [2] [9].
  • Promotes neural differentiation in combination with CHIR99021 (GSK-3 inhibitor) and LDN193189 (BMP inhibitor) [9].
  • Facilitates generation of gastric, intestinal, and pancreatic organoids by mimicking stromal niche signaling [2] [3].

Table 4: A 83-01 in Stem Cell and Organoid Research

ApplicationConcentrationCombination AgentsOutcome
iPSC maintenance0.5 μMCHIR99021, PD0325901Sustains self-renewal (>20 passages)
Neural differentiation1 μMCHIR99021, LDN193189Induces Sox2+/Nestin+ neural stem cells
Gastric organoid culture1 μMEGF, Noggin, R-spondinSupports epithelial proliferation
Cardiac reprogramming2 μMCHIR99021, Ascorbic AcidEnhances fibroblast-to-cardiomyocyte conversion

Vascular Permeability Modulation

A 83-01 uniquely enhances tumor vascular function by normalizing pericyte coverage:

  • Increases α-SMA-positive pericytes by 2.2-fold in colon 26 tumors [10].
  • Elevates vascular parameters (Kᵗʳᵃⁿˢ, vₚ) measured by dynamic contrast-enhanced MRI, indicating improved perfusion and permeability [10].This vascular remodeling potentiates nanocarrier-based drug delivery, increasing liposomal doxorubicin accumulation by 3.1-fold in murine models [10].

Properties

CAS Number

909910-43-6

Product Name

A 83-01

IUPAC Name

3-(6-methylpyridin-2-yl)-N-phenyl-4-quinolin-4-ylpyrazole-1-carbothioamide

Molecular Formula

C25H19N5S

Molecular Weight

421.5 g/mol

InChI

InChI=1S/C25H19N5S/c1-17-8-7-13-23(27-17)24-21(19-14-15-26-22-12-6-5-11-20(19)22)16-30(29-24)25(31)28-18-9-3-2-4-10-18/h2-16H,1H3,(H,28,31)

InChI Key

HIJMSZGHKQPPJS-UHFFFAOYSA-N

SMILES

CC1=NC(=CC=C1)C2=NN(C=C2C3=CC=NC4=CC=CC=C34)C(=S)NC5=CC=CC=C5

Solubility

Soluble in DMSO, not in water

Synonyms

A8301; A 8301; A-8301

Canonical SMILES

CC1=NC(=CC=C1)C2=NN(C=C2C3=CC=NC4=CC=CC=C34)C(=S)NC5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.